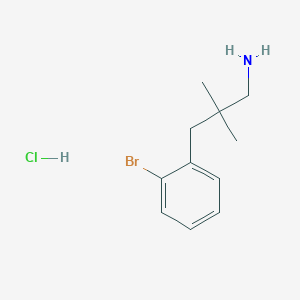
3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a bromophenyl group attached to a 2,2-dimethylpropan-1-amine structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromophenyl group.
Amination: The bromophenyl compound is then subjected to amination to introduce the amine group.
Alkylation: The amine group is further alkylated to form the 2,2-dimethylpropan-1-amine structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds, depending on the specific conditions.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Different bromophenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In the study of biological systems and molecular interactions.
Medicine: In the development of pharmaceuticals and drug discovery.
Industry: In the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
3-(2-Iodophenyl)-2,2-dimethylpropan-1-amine hydrochloride
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
These compounds differ in the halogen atom attached to the phenyl group, which affects their chemical properties and reactivity.
Properties
IUPAC Name |
3-(2-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQUJAFIAHELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)
![4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485158.png)







